molecular formula C9H7BrO3 B13920915 2-Bromo-1-(2-carboxyphenyl)ethanone CAS No. 824413-93-6

2-Bromo-1-(2-carboxyphenyl)ethanone

Cat. No.: B13920915
CAS No.: 824413-93-6
M. Wt: 243.05 g/mol
InChI Key: VPIQHMNBCLJHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-carboxyphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₉H₇BrO₃ and a molecular weight of 243.06 g/mol (calculated). The compound features a carboxy group (-COOH) at the 2-position of the phenyl ring and a bromine atom at the α-carbon of the ketone.

Properties

CAS No.

824413-93-6

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-(bromomethyl)-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO3/c10-5-9(12)7-4-2-1-3-6(7)8(11)13-9/h1-4,12H,5H2

InChI Key

VPIQHMNBCLJHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-carboxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-carboxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Another method involves the use of ammonium bromide and oxone as brominating agents. This one-pot strategy allows for the efficient synthesis of alpha-bromoketones from secondary alcohols under mild conditions .

Industrial Production Methods

Industrial production of 2-Bromo-1-(2-carboxyphenyl)ethanone often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-carboxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-carboxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-carboxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-1-(2-carboxyphenyl)ethanone with structurally related bromoethanones, highlighting differences in substituents, properties, and applications.

Table 1: Comparative Data for Bromoethanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-1-(2-carboxyphenyl)ethanone 2-carboxyphenyl C₉H₇BrO₃ 243.06 Potential intermediate in organic synthesis; carboxylic acid group enables conjugation.
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-hydroxyphenyl C₈H₇BrO₂ 229.05 Melting point not reported; used in adrenaline-type drug synthesis. Synthesized via Br₂ bromination (64.7% yield).
2-Bromo-1-(4-bromophenyl)ethanone 4-bromophenyl C₈H₆Br₂O 278.94 CAS 99-73-0; versatile reagent in organic synthesis and biological research.
2-Bromo-1-(4-methoxyphenyl)ethanone 4-methoxyphenyl C₉H₉BrO₂ 229.07 CAS 2632-13-5; stable and reactive; used in medicinal chemistry for therapeutic agent design.
2-Bromo-1-(2-chlorophenyl)ethanone 2-chlorophenyl C₈H₆BrClO 233.49 CAS 5000-66-8; irritant hazard; employed as a sulfonating reagent in heterocyclic synthesis.
2-Bromo-1-(3,5-difluorophenyl)ethanone 3,5-difluorophenyl C₈H₅BrF₂O 235.03 Flammable/corrosive; solid (colorless to light yellow); applications under exploration.
2-Bromo-1-(4-iodophenyl)ethanone 4-iodophenyl C₈H₆BrIO 327.94 CAS 31827-94-8; iodine substituent enhances steric bulk; used in cross-coupling reactions.
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone 5-nitrothiophen-2-yl C₆H₃BrNO₃S 248.06 Synthesized using TBABr₃; electron-withdrawing nitro group increases electrophilicity.

Key Comparative Analysis

Electronic Effects and Reactivity
  • Electron-Withdrawing Groups (EWGs): Compounds like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone (nitro group) and 2-bromo-1-(4-bromophenyl)ethanone (bromine) exhibit enhanced electrophilicity at the α-carbon, favoring nucleophilic substitution (e.g., SN₂ reactions) .
  • Electron-Donating Groups (EDGs) : The 4-methoxyphenyl derivative demonstrates reduced electrophilicity due to the methoxy group’s +R effect, making it less reactive toward nucleophiles compared to EWG-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.